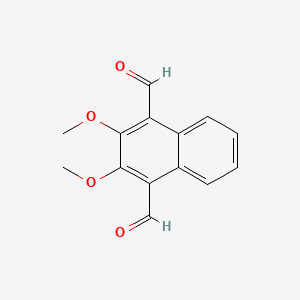

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

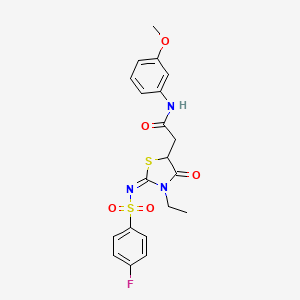

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde (DMNDC) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a yellow-colored solid that is soluble in organic solvents and has a molecular weight of 246.26 g/mol. DMNDC is a derivative of naphthalene, an aromatic hydrocarbon that is widely used in organic chemistry. DMNDC is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biomarker for various biological processes.

Aplicaciones Científicas De Investigación

Molecular Synthesis and Chemical Reactions

- The compound's structural components serve as crucial intermediates in the synthesis of zwitterionic compounds, demonstrating significant intramolecular and intermolecular interactions including hydrogen bonding and π–π interactions. This highlights its utility in creating complex molecular structures (Shahid et al., 2015).

- It reacts readily with benzoyl or pivaloyl chloride, indicating its reactivity and potential in synthesizing diverse molecular frameworks. This reactivity is promoted by electron donation, akin to amide properties (Wannebroucq et al., 2016).

Cycloaddition Reactions

- The molecule participates in cycloaddition reactions, facilitating the synthesis of complex organic compounds. This includes reactions with benzyne to afford cycloadducts, illustrating its role in forming new chemical bonds and frameworks (Piggott & Wege, 1998).

Synthetic Routes and Applications

- A detailed synthetic route involving formylation and subsequent methylation to derive 1,4,8-trimethoxy-2-naphthalenecarbaldehyde showcases the compound's versatility in organic synthesis and the development of novel synthetic methods (Tanoue et al., 1989).

Vanadium(II)-Assisted Cross-Coupling

- Utilized in the synthesis of dl-Shikonin through Vanadium(II)-assisted cross-coupling, indicating its critical role in complex organic syntheses and the development of natural product analogs (Torii et al., 1995).

Luminescence and Molecular Interactions

- The formation of acetato-bridged dinuclear complexes with cyclopalladated complexes of perylene imine demonstrates its application in creating materials with unique luminescent properties and molecular architectures (Lentijo et al., 2011).

Propiedades

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNDIAEIOGORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)

![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)

![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)